1,3-dimethyl-2,4-dioxo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid;hydrate
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Overview
Description
1,3-dimethyl-2,4-dioxo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid;hydrate is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is known for its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core with two oxo groups and a carboxylic acid moiety The hydrate form indicates the presence of water molecules in its crystalline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-2,4-dioxo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid;hydrate typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with phosphoryl chloride in the presence of a base such as diisopropylethylamine can yield the desired compound . The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-2,4-dioxo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid;hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents that target the oxo groups or the carboxylic acid moiety.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxirane and trione derivatives .
Scientific Research Applications
1,3-dimethyl-2,4-dioxo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid;hydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-2,4-dioxo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid;hydrate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. For instance, it has been shown to inhibit poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair . This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death.
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione: This compound shares a similar pyrimidine core but differs in its additional fused ring structure.
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine: This compound has chlorine substituents instead of oxo groups.
Uniqueness
1,3-dimethyl-2,4-dioxo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid;hydrate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit PARP-1 sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry.
Properties
IUPAC Name |
1,3-dimethyl-2,4-dioxo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O4.H2O/c1-11-6-4(3-5(10-6)8(14)15)7(13)12(2)9(11)16;/h3,10H,1-2H3,(H,14,15);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPVHMDZACOBGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2)C(=O)O)C(=O)N(C1=O)C.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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